molecular formula C21H15F3S3 B382041 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- CAS No. 34633-56-2

1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)-

Cat. No.: B382041
CAS No.: 34633-56-2
M. Wt: 420.5g/mol
InChI Key: RSMOENYNQUDFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- is an organofluorine compound characterized by the presence of trifluoromethyl and phenylthio groups attached to a propene backbone

Preparation Methods

The synthesis of 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- typically involves the reaction of 3,3,3-trifluoropropene with phenylthiol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of phenylthio groups to the propene backbone. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the phenylthio groups to thiols or other sulfur-containing functionalities.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.

Scientific Research Applications

1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylthio groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. These interactions can affect various biochemical pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- can be compared with other similar compounds, such as:

    3,3,3-Trifluoro-1-propene: Lacks the phenylthio groups, making it less reactive in certain chemical transformations.

    1,1,2-Trichloro-3,3,3-trifluoro-1-propene: Contains chlorine atoms instead of phenylthio groups, leading to different reactivity and applications.

    2-Bromo-3,3,3-trifluoro-1-propene: The presence of a bromine atom provides different reactivity patterns, particularly in substitution reactions.

The uniqueness of 1-Propene, 3,3,3-Trifluoro-1,1,2-tris(phenylthio)- lies in its combination of trifluoromethyl and phenylthio groups, which impart distinct chemical properties and reactivity, making it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

[3,3,3-trifluoro-1,1-bis(phenylsulfanyl)prop-1-en-2-yl]sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3S3/c22-21(23,24)19(25-16-10-4-1-5-11-16)20(26-17-12-6-2-7-13-17)27-18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMOENYNQUDFBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(=C(SC2=CC=CC=C2)SC3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.